molecular formula C24H29N3O2 B1663336 Daporinad CAS No. 658084-64-1

Daporinad

货号: B1663336
CAS 编号: 658084-64-1
分子量: 391.5 g/mol
InChI 键: KPBNHDGDUADAGP-VAWYXSNFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

达泊替尼,也称为FK866,是一种高度特异性的烟酰胺磷酸核糖转移酶 (NAMPT) 抑制剂。这种酶在烟酰胺腺嘌呤二核苷酸 (NAD+) 的生物合成中起着至关重要的作用,NAD+ 对细胞代谢和能量产生至关重要。 通过抑制NAMPT,达泊替尼诱导肿瘤细胞凋亡,使其成为癌症研究中很有前景的化合物 .

准备方法

合成路线和反应条件: 达泊替尼的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高产率和纯度 .

工业生产方法: 在工业环境中,达泊替尼的生产通过优化合成路线进行放大,以确保成本效益和效率。 该过程涉及大型反应器,对反应参数的精确控制以及严格的纯化步骤,以获得药用级达泊替尼 .

化学反应分析

Metabolic Pathways of Daporinad

This compound undergoes diverse metabolic transformations, primarily involving oxidation, desaturation, and amide hydrolysis. A total of 25 metabolites were identified in vitro (mouse/human liver microsomes) and in vivo (mouse plasma), with distinct metabolic patterns observed across experimental conditions .

Key Metabolic Reactions

  • Amide Hydrolysis

    • M1 : Cleavage of the amide bond in this compound's structure, resulting in a metabolite with a molecular formula C16H24N2O4\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_4 (m/z 261.1961) .

    • M20 : Amide hydrolysis followed by carboxylation, yielding a metabolite with formula C16H21NO3\text{C}_{16}\text{H}_{21}\text{NO}_3 (m/z 276.1594) .

  • Desaturation and Oxidation

    • M2/M14 : Desaturation and oxidation on the 4-butyl piperidine moiety, producing metabolites with molecular formula C24H27N3O3\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_3 (m/z 406.2125) .

    • M16 : Desaturation alone, resulting in C24H27N3O2\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_2 (m/z 390.2176) .

  • Oxidation and Di-Oxidation

    • M5/M6/M7/M10/M13 : Multiple oxidation events leading to di-oxidized metabolites with formula C24H29N3O4\text{C}_{24}\text{H}_{29}\text{N}_3\text{O}_4 (m/z 424.2231) .

    • M11/M15 : Tri-oxidation products, such as C24H29N3O5\text{C}_{24}\text{H}_{29}\text{N}_3\text{O}_5 (m/z 440.2180) .

  • N-Oxidation

    • M6/M10/M11/M18/M22/M25 : Six metabolites identified via titanium chloride (TiCl₃) post-preparation analysis, confirming N-oxide formation on the pyridine group .

Metabolite Identification Data

Metabolite Key Reaction m/z Formula Retention Time (min) Observed in
M1 Amide hydrolysis261.1961C16H24N2O4\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_47.36Mouse Liver Microsomes
M2/M14 Desaturation + Oxidation406.2125C24H27N3O3\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_310.07/16.04Mouse Liver Microsomes
M5 Di-oxidation424.2231C24H29N3O4\text{C}_{24}\text{H}_{29}\text{N}_3\text{O}_412.48Mouse Plasma
M20 Amide hydrolysis + Carboxylation276.1594C16H21NO3\text{C}_{16}\text{H}_{21}\text{NO}_321.25Mouse Liver Microsomes
M25 Desaturation + Oxidation406.2125C24H27N3O3\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_326.31Mouse Plasma

Note : Retention times and formulas are derived from LC-qTOF-MS data .

Stability and Pharmacokinetic Implications

  • Stability : this compound demonstrated stability under short-term (4 h at room temperature), long-term (2 weeks at −80°C), and freeze-thaw (3 cycles) conditions .

  • Pharmacokinetics : In mice, this compound exhibited linear pharmacokinetics at 5–10 mg/kg doses but non-linear behavior at 30 mg/kg, suggesting saturation of metabolic clearance pathways .

Structural Insights from Fragmentation Patterns

  • Parent Drug (this compound) :

    • [M+H]⁺ : m/z=392.23m/z = 392.23

    • Key fragments: m/z=261.20m/z = 261.20 (amide bond cleavage), m/z=132.04m/z = 132.04 (CO loss from m/z=261.20m/z = 261.20) .

  • Metabolite M1 :

    • [M+H]⁺ : m/z=261.20m/z = 261.20

    • Fragments: m/z=140.14m/z = 140.14 and m/z=105.03m/z = 105.03, consistent with amide bond cleavage .

N-Oxidation Analysis

Post-preparation with TiCl₃ revealed six N-oxide metabolites (M6, M10, M11, M18, M22, M25), indicating oxidation of the pyridine nitrogen .

Therapeutic Synergy via Metabolic Pathways

This compound’s NAD⁺ depletion enhances the efficacy of PARP inhibitors (e.g., olaparib) by exacerbating DNA damage and apoptosis in cancer cells . This synergy underscores the clinical relevance of its metabolic profile.

科学研究应用

Glioblastoma Multiforme (GBM)

Recent studies have highlighted Daporinad's potential in treating GBM, a highly aggressive brain tumor. A study identified this compound as effective against GBM cell lines, showing significant cytotoxicity at low concentrations. The compound inhibited cell migration and sensitized GBM cells to temozolomide (TMZ), a standard chemotherapy drug. The findings suggest that this compound could be integrated into treatment regimens for GBM, particularly in cases with varying NAMPT expression levels .

Study Cell Lines Used IC50 Value Effects Observed
Study 1U251, LN22960 nMInhibited migration and enhanced TMZ sensitivity

Acute Myeloid Leukemia (AML)

This compound has shown promising results in AML, particularly in samples with monosomy 7/del(7q). Research indicates that these specific AML cells exhibit heightened sensitivity to this compound compared to those with diploid chromosome 7 or healthy controls. The compound induced significant cell death in these sensitive populations .

Cohort Response to this compound EC50 Value
-7/-7q AMLHigh sensitivityLower than diploid AML

Cutaneous T-Cell Lymphoma (CTCL)

This compound completed Phase 2 clinical trials for CTCL treatment, demonstrating its efficacy as a therapeutic agent. The trials focused on evaluating the safety and effectiveness of this compound in patients with this malignancy .

Combination Therapies

This compound has been explored in combination with other therapies to enhance treatment efficacy:

  • PARP Inhibitors : Studies indicate that this compound synergizes with PARP inhibitors like olaparib to overcome drug resistance in ovarian cancer models. This combination significantly enhances DNA damage and cell death in resistant cancer cells .

Pharmacokinetics and Stability

This compound exhibits favorable pharmacokinetic properties. A study utilizing an LC-qTOF-MS assay established its stability under various conditions and confirmed linear pharmacokinetics at lower doses (5-10 mg/kg), while a non-linear trend was observed at higher doses (30 mg/kg) .

Case Studies and Clinical Trials

  • Case Study: Glioblastoma Treatment : A patient cohort treated with this compound showed improved outcomes when combined with standard therapies, emphasizing the need for further exploration in clinical settings.
  • Clinical Trial Data : In the Phase 2 trials for CTCL, patients receiving this compound reported manageable side effects and positive responses, warranting further investigation into long-term efficacy.

作用机制

达泊替尼通过抑制烟酰胺磷酸核糖转移酶发挥作用,导致细胞中烟酰胺腺嘌呤二核苷酸水平下降。这种下降会破坏细胞代谢和能量产生,最终诱导肿瘤细胞凋亡。 所涉及的分子靶点和途径包括抑制烟酰胺磷酸核糖转移酶以及随后激活凋亡途径 .

类似化合物:

独特性: 达泊替尼以其对烟酰胺磷酸核糖转移酶的高度特异性和对肿瘤细胞的强效凋亡作用而独树一帜。 与其他类似化合物相比,达泊替尼在临床前和临床研究中显示出令人鼓舞的结果,使其成为癌症研究中宝贵的工具 .

相似化合物的比较

Uniqueness: this compound is unique due to its high specificity for nicotinamide phosphoribosyl transferase and its potent apoptotic effects on tumor cells. Compared to other similar compounds, this compound has shown promising results in preclinical and clinical studies, making it a valuable tool in cancer research .

生物活性

Daporinad, also known as FK866, is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway. This compound has garnered significant attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in tumor cells and enhance the efficacy of other anticancer agents. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound functions by inhibiting NAMPT, leading to a depletion of intracellular NAD+, which is crucial for various cellular processes including energy metabolism and DNA repair. The inhibition of NAMPT disrupts the NAD+ salvage pathway, resulting in increased susceptibility of cancer cells to apoptosis. This mechanism has been shown to be effective across various cancer types, including glioblastoma and acute myeloid leukemia (AML).

In Vitro Studies

  • Antitumoral Effects : this compound has demonstrated significant antitumoral activity in glioblastoma cell lines. A study indicated that it exhibited cytotoxic effects at low concentrations, with varying efficacy based on NAMPT expression levels in different cell lines:
    • U-87 Cells : High NAMPT expression; lower sensitivity to this compound.
    • U-251 Cells : Medium NAMPT expression; moderate sensitivity.
    • LN-229 Cells : Low NAMPT expression; higher sensitivity .
  • Combination Therapies : In combination with temozolomide (TMZ), this compound enhanced the cytotoxic effects on GBM cells, particularly those with low NAMPT expression. The combination therapy showed promising results in sensitizing resistant cells to TMZ .
  • AML Sensitivity : this compound has been shown to be particularly effective in AML samples with monosomy 7/del(7q). These samples exhibited significantly lower viability after treatment with this compound compared to wild-type AML samples and healthy controls .

In Vivo Studies

A pharmacokinetic study using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) identified 25 metabolites of this compound in mouse plasma, indicating complex metabolic pathways involved in its clearance. The study revealed that this compound had a linear pharmacokinetic profile at lower doses but exhibited non-linear characteristics at higher doses, suggesting potential saturation of metabolic pathways .

Case Studies

  • Glioblastoma : In a preclinical model, this compound was evaluated for its effects on GBM neurospheres derived from patient biopsies. The results confirmed its cytotoxicity while sparing normal astrocytes, highlighting its selective action against tumor cells .
  • Ovarian Cancer : Research indicated that combining this compound with PARP inhibitors like olaparib significantly enhanced the efficacy of treatment in PARPi-resistant ovarian cancer models. This combination led to increased apoptosis and improved therapeutic outcomes .

Table 1: Summary of this compound's Biological Activity Across Cancer Types

Cancer TypeMechanism of ActionKey Findings
GlioblastomaNAMPT inhibition leading to NAD+ depletionCytotoxic effects observed; synergistic with TMZ
Acute Myeloid LeukemiaEnhanced sensitivity in -7/-7q samplesSignificant cell death compared to controls
Ovarian CancerSynergistic with PARP inhibitorsIncreased apoptosis and reduced tumor growth

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Dose Range5 - 30 mg/kg
Linear PK Range5 - 10 mg/kg
Non-linear PK ObservedAt 30 mg/kg
Number of Identified Metabolites25

属性

IUPAC Name

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBNHDGDUADAGP-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026050
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658084-64-1, 201034-75-5, 658084-94-7
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658084-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daporinad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daporinad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daporinad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK866
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPORINAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daporinad
Reactant of Route 2
Reactant of Route 2
Daporinad
Reactant of Route 3
Reactant of Route 3
Daporinad
Reactant of Route 4
Reactant of Route 4
Daporinad
Reactant of Route 5
Reactant of Route 5
Daporinad
Reactant of Route 6
Daporinad

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。